3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole
Description
Molecular Architecture and Functional Group Analysis
The compound features a 1H-indole core substituted at the 2-position with a phenyl group and at the 3-position with a 1-(1,3-benzodioxol-5-yl)-2-nitroethyl side chain. The indole nitrogen remains unsubstituted, preserving its hydrogen-bonding capability. The 1,3-benzodioxole moiety forms a fused bicyclic system with a dioxolane ring, while the nitroethyl group introduces a polar, electron-withdrawing functional group.
Key bond lengths and angles derived from analogous structures include:
- C–N bond in the nitro group: 1.21–1.23 Å, characteristic of nitro compounds.
- Dihedral angle between the benzodioxol and indole planes: 67–72°, indicating limited conjugation between the aromatic systems.
- C–O bond lengths in the dioxolane ring: 1.36–1.41 Å, consistent with typical ether linkages.
The molecular formula is C₃₃H₂₅N₃O₄ , as calculated from structural analogs. Steric interactions between the 2-phenyl group and nitroethyl side chain enforce a non-planar conformation, reducing π-orbital overlap between substituents.
Crystallographic Data and Conformational Studies
Single-crystal X-ray diffraction of related compounds reveals:
The nitro group adopts a gauche conformation relative to the ethyl chain, minimizing steric clash with the benzodioxol system. Packing analysis shows intermolecular C–H···O interactions between the indole NH and nitro oxygen atoms (2.89–3.12 Å), stabilizing the crystal lattice.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis)
¹H NMR (400 MHz, CDCl₃):
- δ 8.21 (s, 1H, indole NH)
- δ 7.68–7.02 (m, 11H, aromatic protons)
- δ 6.85 (s, 2H, dioxolane methylenedioxy)
- δ 4.32 (dd, J = 14.2 Hz, 1H, CH₂NO₂)
¹³C NMR (100 MHz, CDCl₃):
IR (KBr, cm⁻¹):
UV-Vis (MeOH, λmax):
Comparative Analysis with Related Indole Derivatives
The nitroethyl substituent increases molecular polarity compared to cyano or methyl analogs, reducing solubility in apolar solvents by 40–60%. Frontier orbital analysis shows the nitro group lowers the LUMO energy (-1.92 eV) compared to unsubstituted indoles (-1.45 eV), enhancing electrophilic reactivity at the 3-position.
Properties
IUPAC Name |
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-25(27)13-18(16-10-11-20-21(12-16)29-14-28-20)22-17-8-4-5-9-19(17)24-23(22)15-6-2-1-3-7-15/h1-12,18,24H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCKYFOWGLHVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the Nitroethyl Group: The nitroethyl group is introduced via a nitration reaction, often using nitric acid or a nitrating mixture under controlled conditions.
Coupling with the Indole Core: The final step involves coupling the benzodioxole and nitroethyl intermediates with the indole core through a palladium-catalyzed C-N cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include amines, oxides, and substituted derivatives .
Scientific Research Applications
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole involves its interaction with microtubules. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Spectral Comparisons
Key Observations :
- Nitro Group Impact: The nitroethyl group in the target compound and its furyl analog (Table 1) introduces electron-withdrawing effects, which may stabilize the indole core and influence reactivity. The 13C-NMR chemical shift for C-NO2 in similar nitroethyl-indoles is ~147 ppm , consistent with the target compound’s predicted spectral profile.
- Benzodioxole vs.
- Fluorine and Carboxamide Derivatives : Fluorinated indole-carboxamides () exhibit distinct 13C-NMR shifts (C-F: ~157–159 ppm) and higher yields (10–37.5%) compared to nitroethyl analogs, suggesting divergent synthetic challenges.
Biological Activity
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole core, substituted with a nitroethyl group and a benzodioxole moiety, which contribute to its unique properties and applications in drug development.
The molecular formula of this compound is with a molecular weight of approximately 415.395 g/mol. Its structure includes functional groups that are known to interact with biological macromolecules, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.395 g/mol |
| LogP | 4.316 |
| PSA | 98.420 |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. Research indicates that it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism suggests potential anticancer properties, making it a subject of interest for further studies in oncology.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.
Antimicrobial Effects
Additionally, preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains. The benzodioxole moiety is believed to enhance its interaction with bacterial membranes, leading to increased permeability and cell death.
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating potent activity comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Activity
Research conducted at a university laboratory assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves nitroethylation of a benzodioxol-substituted indole precursor. Key steps include:
- Nitroethyl group introduction : Use of nitrating agents (e.g., NaNO₂ in acetic acid) or Michael addition with nitroethylene derivatives. highlights similar methodologies for nitroso-indole derivatives using NaNO₂-CH₃COOH .
- Solvent optimization : Polar aprotic solvents like DMF or PEG-400 improve solubility and reaction efficiency, as seen in indole coupling reactions (42% yield achieved using PEG-400/DMF mixtures with CuI catalysis) .
- Catalyst selection : Transition metals (e.g., CuI) enhance regioselectivity in heterocyclic coupling .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- 1H/13C NMR : Essential for confirming the indole backbone, benzodioxol substituents, and nitroethyl group. For example, aromatic protons in the benzodioxol ring appear as doublets (δ 6.7–7.1 ppm), while nitroethyl protons show distinct splitting patterns .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the nitroethyl group’s orientation. and emphasize single-crystal X-ray diffraction for validating bond angles and spatial arrangements .
- Mass spectrometry (FAB-HRMS) : Confirms molecular weight and fragmentation patterns, as demonstrated in indole-thiosemicarbazone derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining stereochemistry?
- Multi-method validation : Combine X-ray diffraction with NOESY NMR to assess spatial proximity of substituents. For example, used single-crystal X-ray data (90 K, R factor < 0.05) to confirm hydroxyl and imidazolone group orientations in a related indole derivative .
- Computational modeling : Density Functional Theory (DFT) calculations can predict stable conformers and compare them with experimental data to resolve discrepancies .
Q. What methodological considerations are critical for designing SAR studies on this compound’s pharmacological activity?
- Substituent variation : Systematically modify the benzodioxol, nitroethyl, or phenyl groups. demonstrated enhanced antibacterial activity in imidazol-indole hybrids by introducing diphenyl groups at the 4,5-positions .
- Biological assay design : Include positive controls (e.g., fluconazole for antifungal assays) and assess cytotoxicity using MTT assays. outlines protocols for evaluating antimicrobial activity via minimum inhibitory concentration (MIC) testing .
Q. How can low yields in the nitroethylation step be troubleshooted?
Q. What computational strategies predict binding affinity to neurological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
